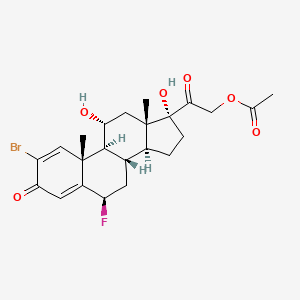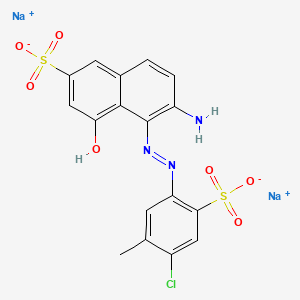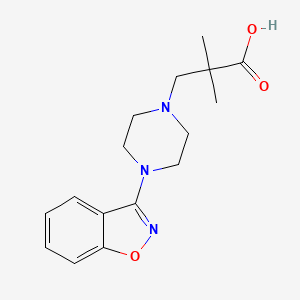
4-Undecene, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Undecene, (Z)-, also known as cis-4-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Undecene, (Z)- can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting from 4-undecyne, selective hydrogenation can be performed using a Lindlar catalyst to obtain the (Z)-isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Undecene, (Z)- typically involves:
Catalytic Hydrogenation: Using specific catalysts to ensure the (Z)-configuration is maintained.
Isomerization: Starting from a mixture of isomers, selective isomerization can be used to enrich the (Z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions
4-Undecene, (Z)- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Can undergo halogenation to form haloalkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Major Products
Oxidation: Forms 4-undecanol, 4-undecanal, or undecanoic acid.
Reduction: Forms undecane.
Substitution: Forms 4-bromo-undecene or 4-chloro-undecene.
Aplicaciones Científicas De Investigación
4-Undecene, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Undecene, (Z)- involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions, influencing biological processes through its reactivity. The exact molecular targets and pathways depend on the specific application and context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Undecene, (E)-: The (E)-isomer of 4-Undecene, where the higher priority substituents are on opposite sides of the double bond.
Other Alkenes: Compounds like 3-undecene and 5-undecene, which differ in the position of the double bond.
Uniqueness
4-Undecene, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its (E)-isomer and other alkenes with different double bond positions.
Propiedades
Número CAS |
821-98-7 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(Z)-undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |
Clave InChI |
JABYJIQOLGWMQW-CLFYSBASSA-N |
SMILES isomérico |
CCCCCC/C=C\CCC |
SMILES canónico |
CCCCCCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















